

Molecular weight of Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate

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Compound of Interest

Compound Name:	Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
Cat. No.:	B163902

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An In-depth Technical Guide to **Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate**

Abstract: This technical guide provides a comprehensive overview of **Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate**, a versatile heterocyclic building block with significant applications in modern medicinal chemistry and drug development. The document details its fundamental physicochemical properties, outlines a representative synthetic pathway with mechanistic insights, and explores its critical role as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). Furthermore, this guide presents standardized protocols for analytical characterization and quality control, ensuring researchers and drug development professionals can confidently integrate this compound into their workflows. Safety and handling considerations are also addressed to promote best laboratory practices.

Core Physicochemical Properties and Structure

Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate is a key intermediate in organic synthesis, valued for its bifunctional nature. It incorporates a piperidine core, a common scaffold in pharmacologically active molecules, which is protected by a tert-butoxycarbonyl (Boc) group. The C4 position is functionalized with an ethyl acetate moiety, providing a reactive handle for further chemical modification.

The Boc protecting group is instrumental in synthetic strategies. It deactivates the piperidine nitrogen's nucleophilicity, preventing unwanted side reactions such as N-alkylation during the modification of the C4 side chain. This group is stable under a wide range of non-acidic

conditions but can be selectively and cleanly removed using mild acids (e.g., trifluoroacetic acid), allowing for subsequent functionalization of the piperidine nitrogen.

Table 1: Key Physicochemical Identifiers

Property	Value	Source(s)
IUPAC Name	tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate	N/A
CAS Number	135716-09-5	[1] [2] [3]
Molecular Formula	C ₁₄ H ₂₅ NO ₄	[2] [3]
Molecular Weight	271.35 g/mol	[2] [3]
Canonical SMILES	CCOC(=O)CC1CCN(CC1)C(=O)OC(C)(C)C	N/A
Appearance	White to light yellow powder or crystal	[4]
Primary Application	PROTAC Linker, Heterocyclic Building Block	[2] [3]

Molecular Structure Diagram

Caption: 2D structure of the title compound.

Synthesis and Mechanistic Considerations

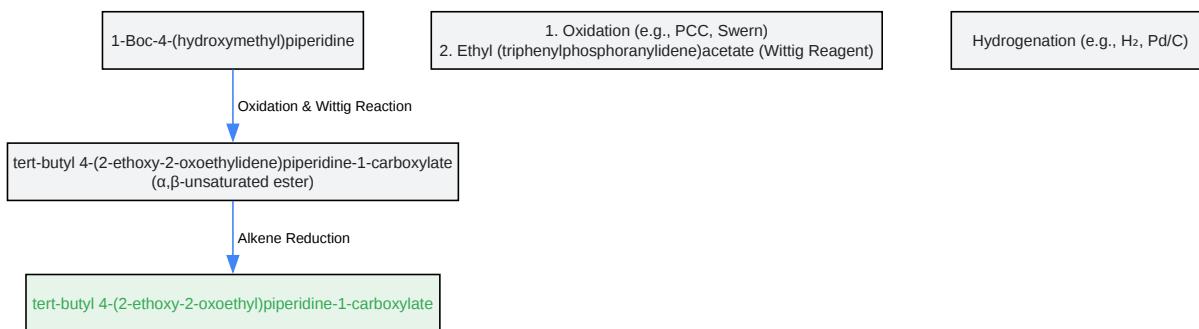
The synthesis of **Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate** is typically achieved via nucleophilic substitution, a foundational reaction in organic chemistry. A common and efficient strategy involves the alkylation of a piperidine derivative with an ethyl haloacetate.

Representative Synthetic Workflow

A plausible and field-proven approach starts from 1-Boc-piperidine-4-methanol. The alcohol is first converted to a better leaving group, such as a tosylate, which is then displaced by a suitable carbon nucleophile. However, a more direct route involves the Wittig or Horner-

Wadsworth-Emmons reaction followed by reduction. An even more direct synthesis involves the nucleophilic substitution of ethyl bromoacetate with the enolate of N-Boc-4-piperidone, though this can be complex.

A straightforward conceptual pathway is the alkylation of a pre-formed enolate. The causality behind this choice is robust control over C-C bond formation at the desired position.



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Caption: Conceptual synthetic workflow diagram.

Mechanistic Insight:

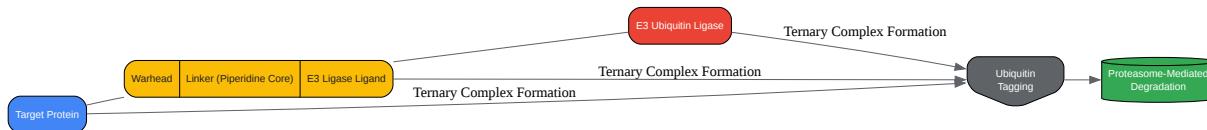
- **Oxidation:** The primary alcohol on the Boc-protected piperidine is oxidized to an aldehyde. The choice of mild conditions (like Swern or Dess-Martin periodinane) is critical to avoid over-oxidation or side reactions.
- **Wittig Reaction:** The resulting aldehyde, **tert-butyl 4-formylpiperidine-1-carboxylate**, readily undergoes a Wittig reaction with a stabilized ylide like ethyl (triphenylphosphoranylidene)acetate. This step efficiently forms the carbon-carbon double bond and installs the ethyl ester functionality, yielding an α,β -unsaturated ester.
- **Reduction:** The final step is the reduction of the carbon-carbon double bond. Catalytic hydrogenation using palladium on carbon (Pd/C) is a standard and highly effective method

for selectively reducing the alkene without affecting the ester or the Boc-protecting group. This delivers the target saturated compound with high fidelity.

Applications in Drug Discovery: The PROTAC Linker

A primary and high-value application of this molecule is its use as a building block for PROTAC linkers.^[2] PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.^[2]

The linker component of a PROTAC is not merely a spacer; its length, rigidity, and chemical composition are critical for optimizing the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. The piperidine scaffold provides a semi-rigid structural element that can help orient the two ends of the PROTAC in a favorable conformation.



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Caption: Role of the linker in PROTAC mechanism.

The ethyl ester of **Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate** can be hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled via standard amide bond formation chemistry to an amine-functionalized E3 ligase ligand (e.g., derived from pomalidomide or VHL ligands). Following this coupling, the Boc group on the piperidine nitrogen is removed to reveal the secondary amine, which can then be alkylated or acylated with a warhead that binds the target protein.

Analytical and Quality Control Protocols

To ensure the identity, purity, and stability of the compound, a series of analytical tests are required. The following protocols are self-validating systems for routine quality control.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol validates the purity of the compound and detects any synthesis-related impurities or degradation products.

- System Preparation: Use a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 μ m particle size).
- Mobile Phase Preparation:
 - Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: 0.1% Acetonitrile.
- Sample Preparation: Accurately weigh and dissolve the compound in acetonitrile to a final concentration of 1 mg/mL.
- Chromatographic Conditions:
 - Flow Rate: 1.0 mL/min.
 - Injection Volume: 10 μ L.
 - Detection Wavelength: 210 nm (as the compound lacks a strong chromophore).
 - Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
- Data Analysis: Integrate the peak area of the main component and any impurities. Purity is calculated as $(\text{Area of Main Peak} / \text{Total Area of All Peaks}) \times 100\%$. A purity of $\geq 95\%$ is typically acceptable for use as a building block.[3]

Protocol 2: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous structural confirmation by analyzing the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.

- Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃).
- ¹H NMR Acquisition:
 - Acquire a standard proton spectrum.
 - Expected Resonances:
 - A singlet around 1.45 ppm (9H) corresponding to the tert-butyl protons of the Boc group.
 - A quartet around 4.12 ppm (2H) and a triplet around 1.25 ppm (3H) for the ethyl ester group (-OCH₂CH₃).
 - A multiplet structure for the piperidine ring protons, typically between 1.1-2.8 ppm.
 - A doublet around 2.2 ppm (2H) for the methylene protons adjacent to the carbonyl group (-CH₂COO-).
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - Expected Resonances:
 - Signals for the Boc group carbons (~28.4 ppm for methyls, ~79.5 ppm for the quaternary carbon).
 - Signals for the ethyl ester carbons (~14.2 ppm for CH₃, ~60.3 ppm for OCH₂).
 - Signals for the piperidine ring carbons.

- Carbonyl signals for the ester (~172 ppm) and the carbamate (~154 ppm).
- Interpretation: The observed chemical shifts, integrations, and coupling patterns must be consistent with the proposed structure.

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential. While this specific compound has not been exhaustively studied for its toxicological properties, data from structurally related molecules suggest it should be handled with care.

- General Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, fumes, or vapors.[\[5\]](#)[\[6\]](#) Avoid contact with skin and eyes.[\[6\]](#)
- Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side-shields, a lab coat, and chemical-resistant gloves.[\[5\]](#)
- Hazards: May cause skin, eye, and respiratory tract irritation.[\[7\]](#)[\[8\]](#)
- Storage: Store in a cool, dry place in a tightly sealed container, away from incompatible materials such as strong oxidizing agents and strong acids.
- Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[\[5\]](#)

Disclaimer: This information is for research purposes only and is not intended for medical or diagnostic use. Always consult the material safety data sheet (MSDS) provided by the supplier before handling the compound.[\[1\]](#)[\[8\]](#)

Conclusion

Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate is a well-defined chemical entity with significant utility in synthetic and medicinal chemistry. Its pre-protected piperidine core combined with a modifiable ester side chain makes it an ideal building block for complex molecular architectures. Its demonstrated role in the construction of PROTAC linkers highlights its importance in the development of next-generation therapeutics. The standardized analytical protocols provided herein offer a robust framework for quality assurance, enabling researchers

to employ this versatile reagent with a high degree of confidence in their drug discovery and development endeavors.

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